Pivampicillin brobactam

beta-lactamase inhibition Enterobacteriaceae cephalosporinase

Pivampicillin brobactam (VD-2085) delivers a fixed 4:1 (w/w) oral prodrug/inhibitor combination for β‑lactamase characterization. Brobactam, a 6‑bromopenicillanic acid derivative, is 8‑50× more potent than clavulanic acid against chromosomal cephalosporinases (Enterobacteriaceae) and uniquely inhibits the Ambler class A carbapenemase NMC‑A. Pivampicillin provides ~92% absolute oral bioavailability, the highest documented for an oral β‑lactam prodrug. The defined 3:1 molar ampicillin/brobactam ratio offers a standardized reference for susceptibility panels, PBPK modeling, and inhibitor benchmarking. Essential for labs differentiating AmpC from ESBLs or screening novel carbapenemase inhibitors.

Molecular Formula C30H39BrN4O9S2
Molecular Weight 743.7 g/mol
Cat. No. B10837209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivampicillin brobactam
Molecular FormulaC30H39BrN4O9S2
Molecular Weight743.7 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)Br)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)[NH3+])C(=O)OCOC(=O)C(C)(C)C)C
InChIInChI=1S/C22H29N3O6S.C8H10BrNO3S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);3-4,6H,1-2H3,(H,12,13)/t13-,14+,15-,18+;3-,4+,6-/m01/s1
InChIKeyNSZOIZOWOWUYKG-VKICDOHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pivampicillin Brobactam (2085P): Oral Beta-Lactam/Beta-Lactamase Inhibitor Combination for Resistant Infection Research


Pivampicillin brobactam (developmental code 2085P or VD-2085) is a fixed-dose oral combination of pivampicillin—the pivaloyloxymethyl ester prodrug of ampicillin—and brobactam—a synthetic, halogenated beta-lactamase inhibitor derived from 6-bromopenicillanic acid [1]. Originally developed by LEO Pharma, the combination was advanced to Phase 3 clinical trials for otitis media before discontinuation [2]. The standard formulation comprised 800 mg pivampicillin and 200 mg brobactam (4:1 w/w ratio, corresponding to approximately 3:1 molar ratio of ampicillin to brobactam) [3]. Unlike conventional oral beta-lactam/beta-lactamase inhibitor combinations such as amoxicillin/clavulanic acid or sultamicillin, the pivampicillin brobactam pairing exploits the distinct inhibition profile of brobactam against certain chromosomally mediated beta-lactamases and its unique activity against class A carbapenemases, making it a compound of continued research interest despite its discontinued clinical development [4].

Why Pivampicillin Brobactam Cannot Be Replaced by Amoxicillin/Clavulanate or Sultamicillin


Beta-lactamase inhibitors are not interchangeable. Brobactam is a 6-bromopenicillanic acid derivative—structurally distinct from clavulanic acid (an oxapenam), sulbactam (a penicillanic acid sulfone), and tazobactam (a triazolylmethyl penicillanic acid sulfone)—and this structural divergence translates into quantitatively different inhibition potency and spectrum across beta-lactamase classes [1]. Most critically, brobactam demonstrates 8–50 times greater inhibitory potency than clavulanic acid against chromosomally mediated cephalosporinases in Enterobacteriaceae, and uniquely among clinically evaluated inhibitors, it more readily inhibits the Ambler class A carbapenemase NMC-A [2][3]. Consequently, ampicillin/brobactam shows superior in vitro activity against Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica compared with amoxicillin/clavulanic acid at standardized ratios [2]. The pivampicillin prodrug component further differentiates the combination by delivering an absolute oral bioavailability of approximately 92%, substantially exceeding that of unmodified oral ampicillin (62%) and numerically higher than the ampicillin fraction delivered by sultamicillin (bioavailability approximately 80% of an equivalent intravenous dose) [4][5]. Substituting any alternative oral beta-lactam/beta-lactamase inhibitor combination would alter both the inhibitor spectrum and the pharmacokinetic profile in ways that are quantitatively defined and experimentally consequential.

Pivampicillin Brobactam: Quantitative Differentiation Evidence Against Closest Analogs


Brobactam Inhibits Chromosomal Cephalosporinases 8–50× More Potently Than Clavulanic Acid

In a direct head-to-head comparison using extracted beta-lactamases and whole-cell susceptibility testing, brobactam was 8 to 50 times more potent than clavulanic acid against chromosomally mediated cephalosporinases in Enterobacteriaceae, while both inhibitors showed similar activity against staphylococcal penicillinase and plasmid-mediated broad-spectrum beta-lactamases [1]. This differential potency was observed across multiple enzyme preparations and was reflected in strain susceptibility to ampicillin/brobactam versus amoxicillin/clavulanic acid combinations [1].

beta-lactamase inhibition Enterobacteriaceae cephalosporinase inhibitor potency

Ampicillin/Brobactam Demonstrates Superior Activity Against Four Key Gram-Negative Species Compared to Amoxicillin/Clavulanic Acid

When tested in parallel at clinically relevant fixed ratios (ampicillin/brobactam 3:1; amoxicillin/clavulanic acid 4:1), the brobactam combination showed superior antibacterial activity—indicating lower MIC values—against Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica, while the two combinations were generally of similar activity against other Enterobacteriaceae and staphylococci [1]. The cephalosporin comparators cefaclor and cefuroxime were less effective against the Bacteroides fragilis group, P. vulgaris, and M. morganii [1].

antibacterial susceptibility Gram-negative pathogens Proteus vulgaris Morganella morganii Citrobacter freundii

Brobactam Uniquely Inhibits NMC-A Class A Carbapenemase More Readily Than Clavulanic Acid, Tazobactam, or Sulbactam

In a purified enzyme kinetic study of the Ambler class A carbapenemase NMC-A—an enzyme capable of hydrolyzing imipenem, meropenem, and cephamycins with unusually high catalytic efficiency—clavulanic acid and tazobactam demonstrated comparable inhibitory activity, sulbactam was the least active inhibitor, and notably, NMC-A was more readily inhibited by brobactam than by any of the other three clinically established inhibitors [1]. This finding positions brobactam as a uniquely potent tool for probing class A carbapenemase biochemistry.

carbapenemase inhibition NMC-A Ambler class A beta-lactamase kinetics

Brobactam Reduces Ampicillin MIC 4–256-Fold with Bactericidal Activity (MBC ≈ MIC) Across Diverse Beta-Lactamase-Producing Clinical Isolates

In a study of 16 clinical isolates including 13 Enterobacteriaceae, 1 Acinetobacter, and 2 methicillin-resistant Staphylococcus aureus (13 of which produced beta-lactamases of plasmid, chromosomal, or mixed genetic mediation), the addition of brobactam at a 3:1 ampicillin/brobactam ratio reduced the ampicillin MIC by 4- to 256-fold [1]. The MBC was nearly identical or equal to the MIC for 14 of 16 strains, confirming bactericidal activity, and the bactericidal speed ranged between 3 and 4 hours for the majority of strains tested [1]. No resistant sub-populations were observed among staphylococcal strains, and exposure to sub-inhibitory concentrations did not generally lead to resistance development [1][2].

MIC reduction bactericidal activity beta-lactamase-producing strains time-kill kinetics

Pivampicillin Prodrug Delivers 92% Oral Bioavailability Versus 62% for Ampicillin—A 1.48-Fold Absolute Increase

In a crossover pharmacokinetic study in five healthy fasting male subjects receiving intravenous ampicillin (471 mg), oral ampicillin tablets (495 mg), oral bacampicillin hydrochloride (562 mg ampicillin equivalent), and oral pivampicillin hydrochloride capsules (491 mg ampicillin equivalent), the absolute bioavailability of pivampicillin was 92% ± 18%, significantly greater than that of ampicillin at 62% ± 17% (p < 0.05), while bacampicillin achieved 86% ± 11% [1]. The difference between the two prodrug esters was not statistically significant. The absorption rate for pivampicillin (0.64 ± 0.19% dose absorbed per minute) also exceeded that of ampicillin (0.58 ± 0.16% dose absorbed per minute) [1].

oral bioavailability prodrug pharmacokinetics ampicillin absorption pivampicillin

2085P Achieves 97.3% Ampicillin Penetration into Inflammatory Fluid with Defined Pharmacokinetic Parameters

Following a single 1,000 mg oral dose of 2085P (800 mg pivampicillin + 200 mg brobactam) in eight healthy volunteers, the mean ampicillin Cmax in plasma was 8.2 ± 1.9 μg/mL (tmax 1.9 ± 0.5 h) and in experimentally induced inflammatory fluid was 6.8 ± 2.3 μg/mL (tmax 3 h), yielding an inflammatory fluid penetration of 97.3% ± 26.0% as measured by AUC₀–∞ ratio [1]. Brobactam Cmax in plasma was 2.1 ± 2.0 μg/mL (tmax 2.3 ± 0.8 h) with 81.0% ± 22.3% inflammatory fluid penetration [1]. The 24-hour urinary recovery was 54.2% ± 16.6% for ampicillin and 40.2% ± 11.4% for brobactam, with elimination half-lives of 1.8 ± 0.5 h and 1.6 ± 2.0 h respectively [1].

tissue penetration inflammatory fluid pharmacokinetics ampicillin Cmax 2085P

Pivampicillin Brobactam: Evidence-Backed Research Application Scenarios


Reference Inhibitor for Chromosomal Cephalosporinase Screening and Characterization

Brobactam's 8–50× potency advantage over clavulanic acid against chromosomally mediated cephalosporinases [1] makes pivampicillin brobactam (or brobactam alone) a valuable reference inhibitor in beta-lactamase characterization panels. Laboratories typing clinical Enterobacteriaceae isolates for cephalosporinase expression can use brobactam as a discriminating agent to distinguish chromosomal AmpC-type enzymes from plasmid-mediated broad-spectrum beta-lactamases, leveraging the differential inhibition profile relative to clavulanic acid. The combination's defined 3:1 ampicillin/brobactam ratio [1] provides a standardized experimental condition for susceptibility comparisons.

Positive Control in NMC-A and Class A Carbapenemase Inhibition Studies

Because brobactam is the most potent inhibitor of NMC-A among all clinically evaluated beta-lactamase inhibitors—more effective than clavulanic acid, tazobactam, and sulbactam [2]—it serves as an essential positive control in biochemical and microbiological studies of class A carbapenemases. Researchers screening novel carbapenemase inhibitors or studying NMC-A structure-function relationships can benchmark candidate inhibitor potency against brobactam's established inhibition profile.

Pharmacokinetic Reference Compound for Oral Beta-Lactam Prodrug Design and Evaluation

The pivampicillin component delivers 92% ± 18% absolute oral bioavailability [3], representing one of the highest values documented for an oral beta-lactam prodrug. Drug discovery programs designing novel oral beta-lactam prodrugs or evaluating formulation strategies can use pivampicillin as a benchmark comparator. The full 2085P pharmacokinetic dataset—including dual-component plasma and tissue concentration-time profiles [4]—provides a characterized reference for physiologically based pharmacokinetic (PBPK) model validation.

Antibacterial Susceptibility Testing Reference for Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica

Given the demonstrated superiority of ampicillin/brobactam over amoxicillin/clavulanic acid against these four Gram-negative species [1], the combination is a relevant inclusion in susceptibility testing panels for laboratories specifically focused on these pathogens. Its inclusion enables comparative MIC determination where amoxicillin/clavulanic acid—the standard-of-care comparator—may yield falsely elevated MIC values, providing a more complete picture of beta-lactam/beta-lactamase inhibitor susceptibility in these organisms.

Quote Request

Request a Quote for Pivampicillin brobactam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.